molecular formula C22H25N3O5 B2839771 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione CAS No. 1008935-48-5

1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione

Cat. No. B2839771
CAS RN: 1008935-48-5
M. Wt: 411.458
InChI Key: ZJYAYAHNSRMRDK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reaction Studies

The synthesis and reactions of pyrrolidine-dione derivatives, including compounds similar to 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione, have been extensively studied. For example, the research conducted by Šafár̆ et al. (2000) on the ring-opening reaction of certain dioxane-diones with cyclic secondary amines, such as pyrrolidine and morpholine, contributes to the understanding of chemical behavior and synthesis pathways that could be relevant to the compound (Šafár̆ et al., 2000).

Chemical Interactions and Characterization

Fan et al. (2009) described the oxidative decarboxylation-Friedel—Crafts reaction involving acyclic α-amino acid derivatives, providing insights into chemical transformations that could apply to the synthesis or modification of compounds including morpholine and pyrrolidine derivatives (Fan et al., 2009).

Molecular Structures and Interactions

Kaynak et al. (2013) synthesized and analyzed the crystal structures of novel compounds, highlighting the importance of structural analysis in understanding the potential applications of these chemicals in scientific research (Kaynak et al., 2013).

Spectroscopic Characterization

Spectroscopic studies, as demonstrated by Amirnasr et al. (2001), on complexes involving morpholine and pyrrolidine highlight the utility of these techniques in characterizing chemical compounds and understanding their interactions (Amirnasr et al., 2001).

Photoluminescence and Chemical Properties

The study of photoluminescent properties of conjugated polymers containing pyrrolidine units, such as those investigated by Beyerlein and Tieke (2000), offers insights into the potential applications of similar compounds in materials science (Beyerlein & Tieke, 2000).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-28-17-7-8-19(20(13-17)29-2)25-21(26)14-18(22(25)27)23-15-3-5-16(6-4-15)24-9-11-30-12-10-24/h3-8,13,18,23H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYAYAHNSRMRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
Reactant of Route 6
1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione

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